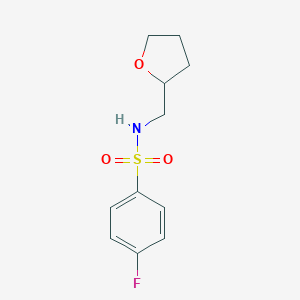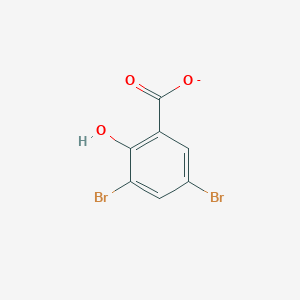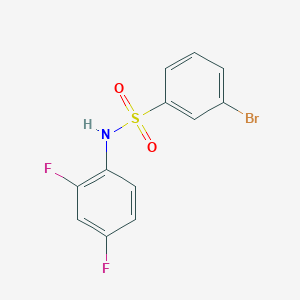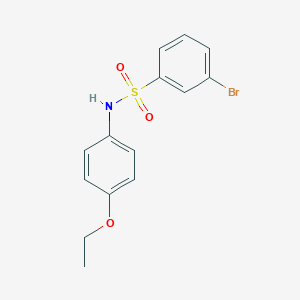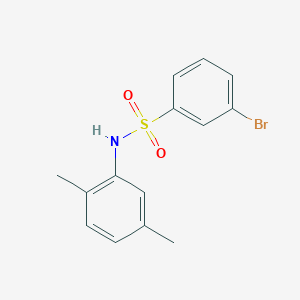![molecular formula C15H17N3OS B262853 N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide, also known as DMAPT, is a small molecule inhibitor of the transcription factor NF-κB. It has been found to have potential applications in cancer treatment due to its ability to inhibit tumor cell growth and induce apoptosis. In
Mécanisme D'action
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide inhibits the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses. In cancer cells, NF-κB is often overactivated, leading to increased cell proliferation and resistance to apoptosis. N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide inhibits NF-κB by targeting the upstream signaling pathways that activate it, including the IKK complex and the upstream kinase NIK.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide has been found to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines such as IL-10. N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide has also been found to enhance the activity of natural killer cells and T cells, which play a crucial role in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various cellular processes. However, N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide has also been found to have off-target effects on other signaling pathways, which can complicate its interpretation in some experiments. Another limitation of N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide is its poor solubility in aqueous solutions, which can limit its use in some assays.
Orientations Futures
There are several directions for future research on N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide. One area of focus could be on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Another direction could be on exploring its potential applications in other diseases, such as inflammatory diseases and autoimmune disorders. Finally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide and to develop more specific inhibitors of NF-κB signaling.
Méthodes De Synthèse
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide can be synthesized using a multi-step process starting from 4-nitro-N,N-dimethylaniline and 2-pyridinethiol. The synthesis involves the reduction of the nitro group to an amine, followed by the formation of a sulfide bond between the amine and the pyridine ring. The final step involves the acetylation of the amine group to form N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and pancreatic cancer. N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Nom du produit |
N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C15H17N3OS |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H17N3OS/c1-18(2)13-8-6-12(7-9-13)17-14(19)11-20-15-5-3-4-10-16-15/h3-10H,11H2,1-2H3,(H,17,19) |
Clé InChI |
KTYFLRUDODCKAS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



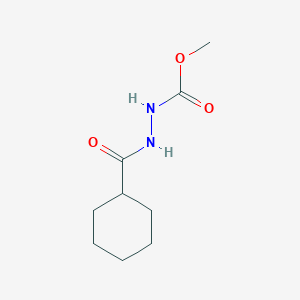
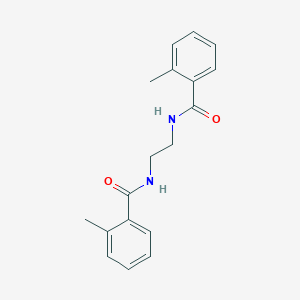
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)
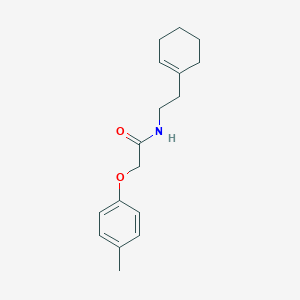
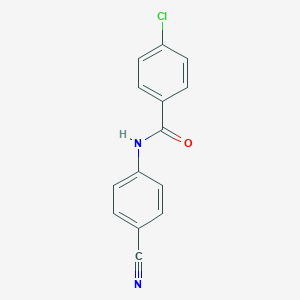
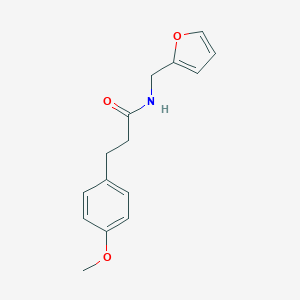
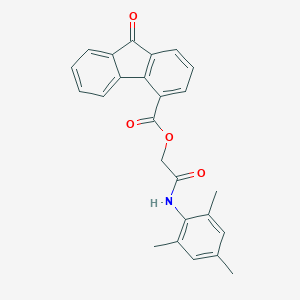
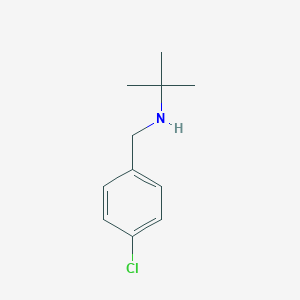
![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
